molecular formula C7H8Cl2N2 B052488 2,4-Dichloro-5-isopropylpyrimidine CAS No. 514843-12-0

2,4-Dichloro-5-isopropylpyrimidine

Cat. No.: B052488
CAS No.: 514843-12-0
M. Wt: 191.05 g/mol
InChI Key: WZJYQYUSMHGHAI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-isopropylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H8Cl2N2 and a molecular weight of 191.06 g/mol It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Mechanism of Action

Target of Action

2,4-Dichloro-5-isopropylpyrimidine is a type of pyrimidine derivative . Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, the primary targets of this compound could be these inflammatory mediators.

Mode of Action

It is known that pyrimidine derivatives can inhibit immune-activated nitric oxide production . This suggests that this compound might interact with its targets by suppressing their activities, thereby reducing inflammation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to inflammation. The compound may affect the pathways involving the inflammatory mediators mentioned above . By inhibiting these mediators, this compound could potentially disrupt the inflammatory response, leading to downstream effects such as reduced inflammation.

Pharmacokinetics

One source suggests that similar compounds have high gastrointestinal absorption and are able to permeate the blood-brain barrier . These properties could impact the bioavailability of this compound, but more research is needed to confirm this.

Result of Action

The result of this compound’s action is likely a reduction in inflammation, given its potential anti-inflammatory effects . By inhibiting key inflammatory mediators, the compound could potentially reduce inflammation at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-isopropylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes substitution reactions to introduce the isopropyl group at the 5-position. The reaction conditions often involve the use of chlorinating agents and acid-binding agents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the starting materials are reacted in the presence of catalysts to achieve high yields. The process is optimized for cost-effectiveness and efficiency, ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-isopropylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce diarylated pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Dichloro-5-isopropylpyrimidine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 5-position differentiates it from other pyrimidine derivatives, making it valuable for specific applications in medicinal and industrial chemistry .

Properties

IUPAC Name

2,4-dichloro-5-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-4(2)5-3-10-7(9)11-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJYQYUSMHGHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514843-12-0
Record name 2,4-dichloro-5-(propan-2-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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